(4S,4'S)-2,2'-(3-(Piperidin-1-yl)propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
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Overview
Description
(4S,4’S)-2,2’-(3-(Piperidin-1-yl)propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that features a piperidine ring and two oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(3-(Piperidin-1-yl)propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. A common approach might include:
Formation of the Oxazole Rings: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Ring: This step might involve nucleophilic substitution reactions where a piperidine derivative is introduced.
Coupling Reactions: The final step would involve coupling the two oxazole rings with the piperidine-containing intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could target the oxazole rings or other functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, or acylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Studies: Investigating the interaction of the compound with various biomolecules.
Drug Development: Potential as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Exploring its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Chemical Synthesis: Utilization in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(3-(Piperidin-1-yl)propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Binding to cellular receptors and modulating their activity.
Pathway Modulation: Affecting various biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S)-2,2’-(3-(Morpholin-1-yl)propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(3-(Pyrrolidin-1-yl)propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Uniqueness
- Structural Features : The presence of the piperidine ring distinguishes it from similar compounds with different heterocyclic rings.
- Reactivity : Unique reactivity patterns due to the specific arrangement of functional groups.
- Applications : Potentially different applications based on its unique properties.
Properties
Molecular Formula |
C26H31N3O2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3-piperidin-1-ylpropyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C26H31N3O2/c1-4-10-20(11-5-1)23-18-30-25(27-23)22(14-17-29-15-8-3-9-16-29)26-28-24(19-31-26)21-12-6-2-7-13-21/h1-2,4-7,10-13,22-24H,3,8-9,14-19H2/t23-,24-/m1/s1 |
InChI Key |
HLMPGVBBCIMSQQ-DNQXCXABSA-N |
Isomeric SMILES |
C1CCN(CC1)CCC(C2=N[C@H](CO2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5 |
Canonical SMILES |
C1CCN(CC1)CCC(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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